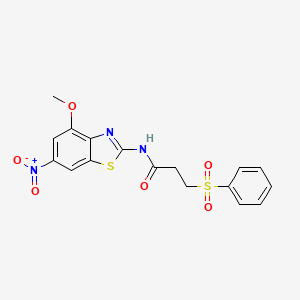![molecular formula C8H8N2O2S B2422889 6-Ethoxyimidazo[2,1-B][1,3]thiazole-5-carbaldehyde CAS No. 937617-11-3](/img/structure/B2422889.png)
6-Ethoxyimidazo[2,1-B][1,3]thiazole-5-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Ethoxyimidazo[2,1-B][1,3]thiazole-5-carbaldehyde is a chemical compound with the molecular formula C8H8N2O2S and a molecular weight of 196.23 g/mol . This compound is characterized by its unique structure, which includes an imidazo[2,1-B][1,3]thiazole core substituted with an ethoxy group at the 6-position and a formyl group at the 5-position . It is commonly used in various scientific research applications due to its versatile chemical properties.
Mechanism of Action
Target of Action
Similar compounds have been known to interact with various cellular targets, including dna and enzymes like topoisomerase ii .
Mode of Action
It’s worth noting that similar compounds have been shown to interact with dna and enzymes, causing changes in cellular processes .
Biochemical Pathways
Based on the mode of action of similar compounds, it can be inferred that it may affect dna replication and protein synthesis pathways .
Result of Action
Similar compounds have been shown to cause cell death in cancer cells .
Preparation Methods
The synthesis of 6-Ethoxyimidazo[2,1-B][1,3]thiazole-5-carbaldehyde typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 2-aminothiazole with ethyl bromoacetate to form an intermediate, which is then cyclized with formamide to yield the desired product . The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and automated systems to enhance efficiency and consistency .
Chemical Reactions Analysis
6-Ethoxyimidazo[2,1-B][1,3]thiazole-5-carbaldehyde undergoes various chemical reactions, including:
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols .
Scientific Research Applications
6-Ethoxyimidazo[2,1-B][1,3]thiazole-5-carbaldehyde is widely used in scientific research due to its diverse applications:
Comparison with Similar Compounds
6-Ethoxyimidazo[2,1-B][1,3]thiazole-5-carbaldehyde can be compared with other imidazo[2,1-B][1,3]thiazole derivatives, such as:
6-Methoxyimidazo[2,1-B][1,3]thiazole-5-carbaldehyde: Similar structure but with a methoxy group instead of an ethoxy group, leading to different reactivity and applications.
6-Chloroimidazo[2,1-B][1,3]thiazole-5-carbaldehyde: Contains a chloro substituent, which can significantly alter its chemical properties and biological activity.
6-Aminoimidazo[2,1-B][1,3]thiazole-5-carbaldehyde: Features an amino group, making it more reactive in nucleophilic substitution reactions and useful in different synthetic applications.
The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties, making it valuable for targeted research and industrial applications .
Properties
IUPAC Name |
6-ethoxyimidazo[2,1-b][1,3]thiazole-5-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O2S/c1-2-12-7-6(5-11)10-3-4-13-8(10)9-7/h3-5H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMPZBUUWHLTNEI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(N2C=CSC2=N1)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N'-[1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-4-methylbenzohydrazide](/img/structure/B2422809.png)
![(E)-N-[1-[1-(Cyclobutylmethyl)pyrazol-4-yl]ethyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2422810.png)
![N-(2,4-dimethylphenyl)-10-[4-(propan-2-yl)benzenesulfonyl]-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine](/img/structure/B2422811.png)
![2,5-Dioxaspiro[3.5]nonane-7-carbaldehyde](/img/structure/B2422815.png)

![N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)-3,5-dimethylbenzamide](/img/structure/B2422819.png)
![1-[(4-Chloro-3-fluorophenyl)methyl]piperazine](/img/structure/B2422820.png)
![ethyl 7-oxo-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidine-5-carboxylate](/img/structure/B2422821.png)

![4-[4-(2,3-Dimethylphenyl)piperazine-1-carbonyl]-1-(4-methoxyphenyl)pyrrolidin-2-one](/img/structure/B2422824.png)
![(Z)-1'-(3-(3,4,5-trimethoxyphenyl)acryloyl)spiro[chroman-2,4'-piperidin]-4-one](/img/structure/B2422828.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-1-[6-(furan-2-yl)pyridazin-3-yl]piperidine-3-carboxamide](/img/structure/B2422829.png)
